(3Z)-3-Ethylidenepiperidine
Overview
Description
(3Z)-3-Ethylidenepiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom The “3Z” notation indicates the presence of a double bond in the third position of the piperidine ring, with the substituents on the same side (cis configuration)
Scientific Research Applications
(3Z)-3-Ethylidenepiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Target of Action
3-Ethylidenepiperidine, also known as (3Z)-3-Ethylidenepiperidine, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer potential . The primary targets of these compounds are often cancer cells, such as those found in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 3-Ethylidenepiperidine are likely to be similar to those affected by other piperidine derivatives. These compounds have been found to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Pharmacokinetics
Piperidine derivatives are known to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that 3-Ethylidenepiperidine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of 3-Ethylidenepiperidine’s action are likely to be similar to those of other piperidine derivatives. These compounds have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . They also regulate several crucial signaling pathways essential for the establishment of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-Ethylidenepiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is commercially available or can be synthesized from pyridine.
Formation of the Double Bond:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Common methods include:
Catalytic Hydrogenation: This method involves the selective reduction of a precursor compound to form the desired product.
Continuous Flow Synthesis: This method involves the use of continuous flow reactors to carry out the synthesis in a controlled and efficient manner.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-Ethylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: The double bond can be reduced to form the saturated piperidine derivative.
Substitution: The ethylidene group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield the corresponding saturated piperidine.
Substitution: May yield various substituted piperidines.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-Ethylidenepiperidine: The trans isomer of (3Z)-3-Ethylidenepiperidine, with the ethylidene group on the opposite side.
3-Methylpiperidine: A similar compound with a methyl group instead of an ethylidene group.
3-Ethylpiperidine: A similar compound with an ethyl group instead of an ethylidene group.
Uniqueness
This compound is unique due to its specific geometric configuration (cis) and the presence of the ethylidene group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
(3Z)-3-ethylidenepiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,8H,3-6H2,1H3/b7-2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBFXIKMXHJEB-UQCOIBPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719765 | |
Record name | (3Z)-3-Ethylidenepiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942576-96-7 | |
Record name | (3Z)-3-Ethylidenepiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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